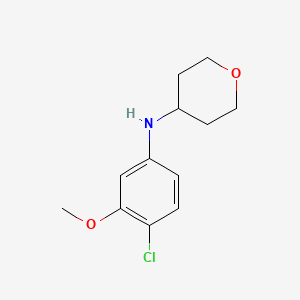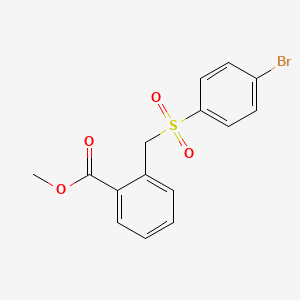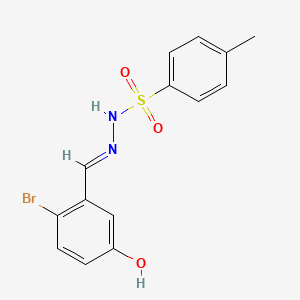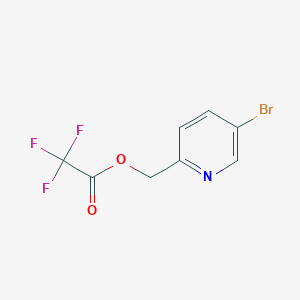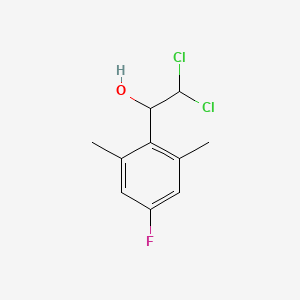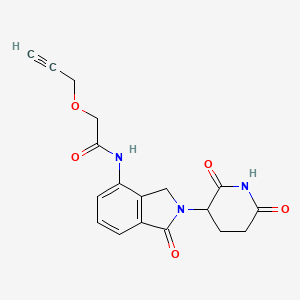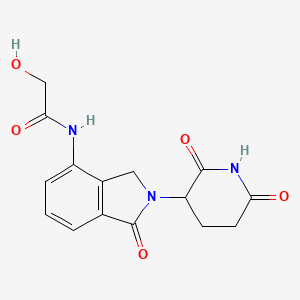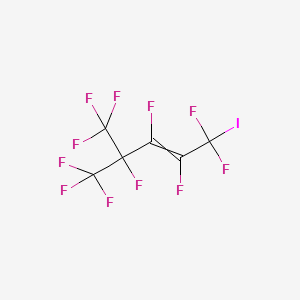![molecular formula C62H59Cl2FeN3O B14773769 Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-” is a complex iron compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a central iron atom coordinated with a variety of ligands, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the ligands separately before coordination.
Coordination Reaction: Mixing the ligands with an iron salt (e.g., iron chloride) in a suitable solvent.
Reaction Conditions: Maintaining specific temperature, pH, and reaction time to ensure proper coordination.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state.
Reduction: The iron center can be reduced, often involving electron transfer.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligand exchange with other coordinating molecules.
Major Products
The major products depend on the type of reaction and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may yield iron(II) complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique coordination environment.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biology
Biomimetic Studies: Mimics the active sites of certain enzymes, aiding in the study of biological processes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential in treating diseases through metal-based therapies.
Diagnostics: Used in imaging techniques due to its magnetic properties.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Environmental Applications: Employed in pollution control and remediation processes.
Mécanisme D'action
The compound exerts its effects through the coordination of the iron center with various ligands, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(III) chloride
- Iron(II) sulfate
- Iron(III) acetylacetonate
Uniqueness
This compound’s uniqueness lies in its complex ligand structure, which imparts specific reactivity and properties not found in simpler iron compounds. The presence of multiple coordinating ligands allows for fine-tuning of its chemical behavior and applications.
Propriétés
Formule moléculaire |
C62H59Cl2FeN3O |
|---|---|
Poids moléculaire |
988.9 g/mol |
Nom IUPAC |
N-(2,6-dibenzhydryl-4-methoxyphenyl)-1-[9-[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthrolin-2-yl]ethanimine;dichloroiron |
InChI |
InChI=1S/C62H59N3O.2ClH.Fe/c1-39(2)49-35-51(40(3)4)59(52(36-49)41(5)6)56-34-32-48-30-29-47-31-33-55(64-60(47)61(48)65-56)42(7)63-62-53(57(43-21-13-9-14-22-43)44-23-15-10-16-24-44)37-50(66-8)38-54(62)58(45-25-17-11-18-26-45)46-27-19-12-20-28-46;;;/h9-41,57-58H,1-8H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
ZKDXHOLVWFTDIY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=NC5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C)C=C2)C(C)C.Cl[Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


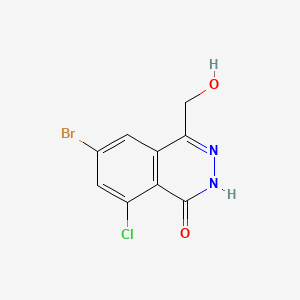

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
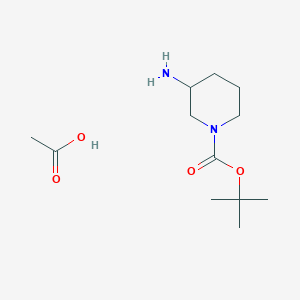
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)

